molecular formula C9H11NO2 B3349097 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione CAS No. 2028-11-7

5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione

Cat. No. B3349097
CAS RN: 2028-11-7
M. Wt: 165.19 g/mol
InChI Key: XMGHVGSVJSKEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione, also known as SU5402, is a small molecule inhibitor that has been extensively used in scientific research. It is a member of the indolinone family of compounds and has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs).

Mechanism of Action

5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione inhibits the activity of FGFRs by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which leads to the inhibition of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has been used to study the role of FGFRs in cardiovascular disease, where it has been shown to inhibit the development of atherosclerosis. In developmental disorders, 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has been used to study the role of FGFRs in limb development, where it has been shown to inhibit the growth of the limb bud.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione in lab experiments is its specificity for FGFRs. It has been shown to selectively inhibit the activity of FGFRs without affecting other receptor tyrosine kinases. However, one of the limitations of using 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione is its low solubility in water, which can make it difficult to use in certain experimental conditions.

Future Directions

There are many future directions for the use of 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione in scientific research. One area of interest is the development of new FGFR inhibitors with improved pharmacokinetic properties. Another area of interest is the study of the role of FGFRs in neurological disorders, where 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has been shown to have potential therapeutic effects. Additionally, 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has been used to study the role of FGFRs in stem cell differentiation, which has important implications for regenerative medicine.

Scientific Research Applications

5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has been extensively used in scientific research as a tool to study the role of FGFRs in various biological processes. It has been shown to inhibit the activity of FGFR1, FGFR2, and FGFR3, which are involved in cell proliferation, differentiation, and survival. 5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione has been used to study the role of FGFRs in cancer, cardiovascular disease, and developmental disorders.

properties

IUPAC Name

5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-2-3-6-7(4-5)9(12)10-8(6)11/h2,6-7H,3-4H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGHVGSVJSKEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299866, DTXSID001145031
Record name 5-Methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione

CAS RN

7530-28-1, 2028-11-7
Record name 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7530-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC133371
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
Reactant of Route 2
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
Reactant of Route 3
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
Reactant of Route 4
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
Reactant of Route 5
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione
Reactant of Route 6
5-Methyl-3a,4,7,7a-tetrahydro-1h-isoindole-1,3(2h)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.